molecular formula C9H7F3N2O3 B2847491 7-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid CAS No. 1246549-69-8

7-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid

Cat. No. B2847491
CAS RN: 1246549-69-8
M. Wt: 248.161
InChI Key: MQQWCINXFJOAQQ-UHFFFAOYSA-N
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Description

The compound “7-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid” is a complex organic molecule. It contains a pyrido[2,3-B][1,4]oxazine ring which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, carbon, nitrogen and oxygen . The “7-Trifluoromethyl” indicates the presence of a trifluoromethyl group (-CF3) attached to the 7th position of the ring. The “2-carboxylic acid” indicates the presence of a carboxylic acid functional group (-COOH) at the 2nd position of the ring .


Molecular Structure Analysis

The molecular formula of the compound is C8H7F3N2O, and its molecular weight is 204.15 . The presence of the trifluoromethyl group and the carboxylic acid group would likely have significant effects on the compound’s physical and chemical properties, as these groups are highly electronegative and can participate in various types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The trifluoromethyl group is known to be lipophilic (fat-loving), which could affect the compound’s solubility in various solvents. The carboxylic acid group can form hydrogen bonds, which could also affect the compound’s solubility and reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically studied in the context of drug discovery. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Future Directions

The study of new compounds often involves exploring their potential applications, such as their use in the development of new drugs or materials. This typically involves a range of studies to understand their physical and chemical properties, reactivity, and biological activity .

properties

IUPAC Name

7-(trifluoromethyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O3/c10-9(11,12)4-1-5-7(13-2-4)17-3-6(14-5)8(15)16/h1-2,6,14H,3H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQWCINXFJOAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(O1)N=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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